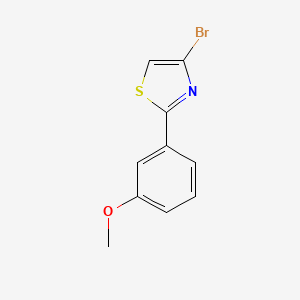

4-Bromo-2-(3-methoxyphenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-3-7(5-8)10-12-9(11)6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBKSJCECQJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294630 | |

| Record name | 4-Bromo-2-(3-methoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078734-04-9 | |

| Record name | 4-Bromo-2-(3-methoxyphenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078734-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(3-methoxyphenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2 3 Methoxyphenyl Thiazole and Analogs

Intrinsic Reactivity Profile of the 4-Bromo-2-(3-methoxyphenyl)thiazole Core

The reactivity of the this compound core is dictated by the electronic properties of the thiazole (B1198619) ring itself, as well as the influence of the bromo and 3-methoxyphenyl (B12655295) substituents. The thiazole ring is an electron-deficient heterocycle, which influences its susceptibility to different types of chemical reactions.

Electrophilic and Nucleophilic Substitution Pathways on the Thiazole Ring

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack being highly dependent on the reaction conditions and the nature of the substituents present.

Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. udayton.edu However, under certain conditions, electrophilic substitution can occur. For instance, bromination of thiazole derivatives using N-bromosuccinimide (NBS) typically proceeds via an electrophilic substitution mechanism, favoring the more electron-rich positions of the ring. nih.gov In the case of this compound, the C-5 position is the most likely site for electrophilic attack, as the C-4 position is already substituted and the C-2 position is less reactive towards electrophiles. Theoretical studies on related heterocyclic systems have also explored various mechanisms for halogenation, including direct C-halogenation, which is often the favored pathway. udayton.edu

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNA_r) is more common for halogenated thiazoles, particularly when the ring is activated by electron-withdrawing groups. The bromine atom at the C-4 position of this compound makes this position susceptible to nucleophilic attack. Analogous bromo-substituted heterocyclic systems have been shown to react with a variety of nucleophiles, including alkoxides and amines, to yield the corresponding substitution products. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

Carbon-Halogen Bond Reactivity at the C-4 Position

The carbon-bromine (C-Br) bond at the C-4 position is a key functional handle for the further derivatization of this compound. The reactivity of this bond is central to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the C-4 carbon, making the C-Br bond susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0). researchgate.net This is the initial and often rate-determining step in many cross-coupling reactions.

The incorporation of a bromine atom can increase the reactivity of the molecule in nucleophilic aromatic substitution reactions. nih.gov The strength of the C-Br bond and its polarization are influenced by the electronic effects of the rest of the molecule, including the 3-methoxyphenyl group and the thiazole ring itself.

Palladium-Catalyzed Cross-Coupling Methodologies for C-4 Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-4 position of this compound. bldpharm.com Several well-established cross-coupling methodologies can be employed, including the Suzuki, Stille, and Negishi reactions.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the thiazole. mdpi.com

Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new bond and regenerating the palladium(0) catalyst. mdpi.com

These reactions allow for the introduction of a wide variety of substituents at the C-4 position, including alkyl, aryl, and alkynyl groups. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization

| Coupling Reaction | Organometallic Reagent | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-2-(3-methoxyphenyl)thiazole | researchgate.net |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂ | 4-Alkyl/Aryl-2-(3-methoxyphenyl)thiazole | nih.gov |

| Negishi Coupling | Organozinc halide | Pd₂(dba)₃/dppf | 4-Alkyl/Aryl-2-(3-methoxyphenyl)thiazole | researchgate.netnih.gov |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 4-Alkynyl-2-(3-methoxyphenyl)thiazole | nih.gov |

Stereoelectronic Effects of Substituents on Thiazole Reactivity

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the stereoelectronic properties of both the bromine atom and the 3-methoxyphenyl group. baranlab.org

Influence of the Bromine Atom on Reaction Regioselectivity

The bromine atom at the C-4 position exerts a strong directing effect in many reactions. In the context of cross-coupling reactions, the relative reactivity of different C-Br bonds on a thiazole ring can be exploited for regioselective functionalization. For example, in 2,4-dibromothiazole, cross-coupling reactions often occur preferentially at the more electron-deficient C-2 position. researchgate.netnih.gov However, once the C-2 position is substituted, as in this compound, the C-4 bromine becomes the primary site for further reactions.

The bromine atom's electron-withdrawing inductive effect and its ability to act as a leaving group are key to its influence. This allows for regioselective metal-halogen exchange reactions, which can be used to generate a nucleophilic center at the C-4 position for subsequent coupling reactions. nih.gov

Modulation of Reactivity by the 3-Methoxyphenyl Group

Nevertheless, the electronic nature of the 3-methoxyphenyl group can influence the electron density of the thiazole ring, which in turn affects the rates and outcomes of both electrophilic and nucleophilic reactions. For instance, the electron-donating character of the methoxy (B1213986) group can slightly deactivate the thiazole ring towards nucleophilic attack compared to an unsubstituted phenyl group, but it can also influence the orientation of incoming groups in electrophilic substitution reactions on the phenyl ring itself. The presence of this group is a key structural element in many biologically active thiazole derivatives. nih.gov

Comparative Analysis of Substituent Effects Across Thiazole Derivatives

The reactivity of the thiazole ring is significantly influenced by the nature and position of its substituents. mdpi.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. mdpi.com For instance, the presence of an EDG at the C2-position can enhance electrophilic substitution at the C5-position. pharmaguideline.com Conversely, EWGs generally decrease the reactivity of the thiazole ring towards electrophiles.

A comparative analysis of various thiazole derivatives reveals distinct reactivity patterns. In the case of this compound, the bromine atom at the C4-position acts as an EWG through its inductive effect, while the 3-methoxyphenyl group at the C2-position can exert both inductive and resonance effects. The methoxy group, being an EDG, can influence the reactivity of the phenyl ring and, by extension, the thiazole moiety.

Studies on other substituted thiazoles provide valuable insights. For example, in a series of 2,4-disubstituted 1,3-thiazole derivatives, the nature of the substituent at the C4 position was found to significantly impact their anti-Candida activity, which is linked to their chemical reactivity and interaction with biological targets. nih.gov Lipophilicity of the C4-substituent was observed to correlate with binding affinity, suggesting the importance of hydrophobic interactions. nih.gov

The electronic properties of substituents have a profound effect on the spectroscopic and reactive characteristics of thiazole derivatives. acs.org For instance, in thiazolo[5,4-d]thiazole (B1587360) derivatives, electron-withdrawing substituents were found to have a more significant impact on the electronic spectra compared to electron-donating groups. acs.org This highlights the sensitivity of the thiazole core to electronic perturbations, which in turn governs its reactivity in various chemical transformations.

The following table summarizes the observed effects of different substituents on the reactivity of the thiazole ring:

| Substituent Type | Position | General Effect on Reactivity | Example Reaction |

| Electron-Donating Group (e.g., -OCH3, -CH3) | C2 | Activates the ring towards electrophilic substitution, particularly at C5. | Nitration, Halogenation |

| Electron-Withdrawing Group (e.g., -NO2, -Br) | C4 | Deactivates the ring towards electrophilic substitution. | Friedel-Crafts Acylation |

| Aryl Group | C2 or C4 | Can influence reactivity based on the substituents on the aryl ring itself. | Cross-coupling reactions |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound and its analogs is crucial for optimizing reaction conditions and designing novel synthetic routes.

Computational Probing of Reaction Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has emerged as a powerful tool for investigating the reaction mechanisms of thiazole derivatives. acs.orgrsc.org These methods allow for the calculation of the geometries and energies of transition states and intermediates, providing a detailed picture of the reaction pathway.

For example, computational studies on the reaction of 2-silylthiazole with formaldehyde (B43269) predicted a termolecular mechanism involving the formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. acs.org The calculations were able to rule out alternative mechanisms by demonstrating their higher activation energies. acs.org Similarly, in the study of thiazole-based anticancer agents, molecular dynamics (MD) simulations were used to analyze the conformational changes and interactions of the ligand with its biological target, Bcl-2. nih.gov

In the context of this compound, computational studies could be employed to investigate various reactions, such as nucleophilic substitution of the bromine atom or cross-coupling reactions. By modeling the transition states and intermediates, one could predict the most favorable reaction pathway and identify key factors influencing the reaction rate and selectivity. For instance, in a palladium-catalyzed decarbonylative C–H difluoromethylation of azoles, computational studies revealed that the XantPhos ligand enforces an unusual seesaw geometry of the key PdII(CF2H)(carboxylate) intermediate, which is believed to be crucial for the catalytic activity. acs.orgacs.org

The following table presents a hypothetical example of calculated relative energies for intermediates and transition states in a generic nucleophilic aromatic substitution reaction on a bromo-thiazole derivative:

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Meisenheimer Complex (Intermediate) | DFT (B3LYP) | 6-31G(d) | +5.2 |

| Transition State 1 (Formation of Intermediate) | DFT (B3LYP) | 6-31G(d) | +15.8 |

| Transition State 2 (Loss of Leaving Group) | DFT (B3LYP) | 6-31G(d) | +12.1 |

| Products | DFT (B3LYP) | 6-31G(d) | -10.5 |

Isotopic Labeling Studies for Mechanism Determination

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. numberanalytics.comwikipedia.orgias.ac.in In this method, one or more atoms in a reactant molecule are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O). researchgate.net The position of the isotopic label in the product is then determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

For thiazole derivatives, isotopic labeling can be particularly useful in elucidating reaction mechanisms that involve bond-breaking and bond-forming steps at specific positions of the ring. For instance, H/D exchange studies on thiazole itself have shown that the proton at the C2-position is the most acidic and readily exchanges with deuterium (B1214612) under basic conditions. nih.govwikipedia.org This is consistent with the formation of a stabilized carbanion at this position. wikipedia.org Acid-catalyzed H/D exchange, on the other hand, can occur at different positions depending on the reaction conditions and the substituents present on the ring. nih.gov

In the case of this compound, a ¹³C-label at the C4 position could be used to investigate the mechanism of a nucleophilic substitution reaction. If the reaction proceeds through a symmetrical intermediate, the label would be scrambled between two positions in the product. Similarly, deuterium labeling of the methoxy group could be used to probe its involvement in certain reaction pathways.

The general approach for an isotopic labeling study is as follows:

Synthesis of the Labeled Compound: The starting material, in this case, this compound, is synthesized with an isotopic label at a specific position.

Reaction: The labeled compound is subjected to the reaction under investigation.

Product Analysis: The products are isolated and analyzed using spectroscopic techniques (e.g., MS, NMR) to determine the location of the isotopic label.

Mechanism Interpretation: The observed distribution of the isotope in the product(s) is used to support or refute a proposed reaction mechanism.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy. sapub.orgrsc.org In some cases, transient absorption spectroscopy can be used to detect short-lived intermediates.

For reactions involving thiazole derivatives, NMR spectroscopy is a particularly powerful tool for characterizing intermediates. sapub.org For example, the formation of a thiazolium ylide intermediate can be confirmed by the characteristic chemical shifts of the protons and carbons adjacent to the ylidic carbon. acs.org Similarly, the structure of intermediates in multi-step syntheses of complex thiazole derivatives has been confirmed using ¹H and ¹³C NMR spectroscopy. rsc.orgnih.gov

In the study of the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, the structure of the intermediates and final products were confirmed by IR, NMR, and mass spectrometry. nih.gov The IR spectra showed the disappearance of certain functional groups and the appearance of new ones, while the NMR spectra provided detailed information about the connectivity of atoms in the molecule. nih.gov

For this compound, spectroscopic techniques could be used to identify intermediates in reactions such as metal-halogen exchange or the formation of organometallic complexes. For instance, if a Grignard reagent were to be formed at the C4 position, changes in the ¹³C NMR chemical shift of this carbon would be expected. The formation of reaction intermediates can sometimes be inferred from changes in the UV-Vis spectrum, especially if the intermediate is colored. rsc.org

The following table lists some spectroscopic techniques and their application in characterizing reaction intermediates:

| Spectroscopic Technique | Information Obtained | Example Application for Thiazole Derivatives |

| ¹H and ¹³C NMR | Detailed structural information, including connectivity and electronic environment of atoms. | Characterization of thiazolium salts, ylides, and other stable intermediates. nih.gov |

| IR Spectroscopy | Identification of functional groups. | Monitoring the disappearance of starting material functional groups and the appearance of product functional groups. sapub.org |

| Mass Spectrometry | Molecular weight and fragmentation pattern of the intermediate. | Confirming the mass of a proposed intermediate. rsc.org |

| UV-Visible Spectroscopy | Information about the electronic structure of conjugated systems. | Detecting colored intermediates or changes in conjugation during a reaction. rsc.org |

Theoretical and Computational Chemistry Studies on 4 Bromo 2 3 Methoxyphenyl Thiazole

Dynamic Behavior and Conformational Landscape Analysis

While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and rotate at finite temperatures. Computational simulations are used to explore this dynamic behavior.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic evolution of the system, including conformational changes.

For a flexible molecule like 4-Bromo-2-(3-methoxyphenyl)thiazole, a key degree of freedom is the rotation around the single bond connecting the thiazole (B1198619) and phenyl rings. This rotation dictates the relative orientation of the two rings, which can significantly impact the molecule's electronic properties and its ability to interact with other molecules.

MD simulations are used for conformational sampling to explore the potential energy surface associated with such rotations. The simulation can identify the most stable conformers (low-energy states) and the energy barriers between them. This provides a comprehensive understanding of the molecule's conformational landscape, which is crucial for predicting its behavior in a dynamic environment like a solution or a biological system.

Assessment of Conformational Isomers and Tautomeric Forms

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its chemical reactivity and biological activity. For this compound, the primary source of conformational isomerism arises from the rotation around the single bond connecting the thiazole and the 3-methoxyphenyl (B12655295) rings.

Theoretical calculations, such as those employing Self-Consistent Field (SCF) Molecular Orbital (MO) methods, can be used to determine the rotational barriers and the most stable conformations. For the related compound 2-phenyl-1,3-thiazole, studies have shown that a planar configuration is the most stable, indicating significant π-interaction between the two rings. core.ac.uk However, protonation of the thiazole ring can lead to a non-planar stable form. core.ac.uk In the case of this compound, the presence of the bromo and methoxy (B1213986) substituents would influence the electronic distribution and steric hindrance, potentially altering the preferred dihedral angle between the two rings. Density Functional Theory (DFT) calculations would be instrumental in mapping the potential energy surface as a function of this rotation to identify the global and local energy minima, which correspond to the most stable conformers.

Tautomerism, the interconversion of structural isomers, is another important aspect to consider. For this compound, significant tautomeric forms are less likely compared to molecules with, for example, an amino group on the thiazole ring, which can exist in both amino and imino forms. researchgate.net A computational study would definitively assess the relative energies of any potential tautomers, although it is expected that the depicted aromatic form is overwhelmingly the most stable under standard conditions.

Solvation Effects on Molecular Geometry and Electronic Structure

The surrounding solvent environment can significantly impact the geometry and electronic properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvation effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the solute's charge distribution and, consequently, its structure and stability.

For this compound, moving from a non-polar to a polar solvent would likely lead to an increase in the dipole moment. This change in electronic structure could also induce subtle changes in bond lengths and angles. Theoretical studies on similar heterocyclic compounds have demonstrated that solvent effects can influence the relative stability of different conformers and even the barriers to internal rotation. A comprehensive computational study would involve geometry optimizations of this compound in various solvents to quantify these effects.

Advanced Computational Applications in Research

Beyond fundamental structural analysis, computational chemistry offers powerful tools to predict the behavior of molecules in biological systems and to interpret experimental spectroscopic data.

Molecular Docking Investigations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Thiazole derivatives are known to interact with a variety of biological targets. For instance, studies have shown that thiazole-containing compounds can act as inhibitors of enzymes like sortase A, which is involved in bacterial virulence, and tubulin, a key protein in cell division, making them potential anticancer agents. mdpi.comnih.gov Molecular docking studies on new 2-phenylthiazoles have identified key interactions with the active site of Sortase A, including hydrogen bonds with amino acid residues like Thr122. mdpi.com

For this compound, molecular docking simulations could be performed against a range of relevant protein targets to predict its binding affinity and mode of interaction. These studies would provide insights into the potential biological activities of the compound and guide the design of more potent analogs. The results of such simulations are often presented in tables summarizing the binding energies and key interacting residues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |

| Sortase A | Data not available | Data not available | Antibacterial |

| Tubulin | Data not available | Data not available | Anticancer |

| Cyclooxygenase (COX) | Data not available | Data not available | Anti-inflammatory |

This table represents a template for data that would be generated from molecular docking studies. Specific values require dedicated computational experiments.

Computational Approaches to Pharmacokinetic Profiling (ADMET)

The pharmacokinetic properties of a potential drug, which include its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are critical for its success. Computational methods are now widely used to predict these properties early in the drug discovery process, reducing the time and cost of experimental studies.

For this compound, various in silico models can be used to estimate its ADMET profile. For example, its lipophilicity (logP), which influences absorption and distribution, can be calculated. Properties like aqueous solubility, plasma protein binding, and blood-brain barrier permeability can also be predicted. Furthermore, potential metabolic pathways can be identified by simulating the interaction of the compound with key metabolic enzymes, such as cytochrome P450s. Toxicity predictions can also be made based on its structural similarity to known toxic compounds. Studies on other thiazole derivatives have successfully used these computational tools to predict their drug-likeness and potential for oral bioavailability. plos.org

| ADMET Property | Predicted Value/Classification | Method |

| Absorption (e.g., Caco-2 permeability) | Data not available | In silico models |

| Distribution (e.g., Plasma Protein Binding) | Data not available | In silico models |

| Metabolism (e.g., CYP450 inhibition) | Data not available | In silico models |

| Excretion (e.g., Renal clearance) | Data not available | In silico models |

| Toxicity (e.g., Ames test prediction) | Data not available | In silico models |

This table illustrates the types of data generated from computational ADMET profiling. The actual values would be obtained from specific predictive software and models.

Theoretical Studies of Spectroscopic Signatures and Optical Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules.

For this compound, DFT calculations can predict the frequencies and intensities of its infrared and Raman active vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups. Studies on similar molecules, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have shown excellent agreement between DFT-calculated and experimental vibrational frequencies. nih.gov

TD-DFT calculations can predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule. This can help in understanding the color and photophysical properties of the compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, also obtained from these calculations, are important for determining the electronic band gap and the molecule's reactivity and optical properties.

| Spectroscopic Property | Theoretical Method | Predicted Values |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-31G*) | Data not available |

| Electronic Absorption (UV-Vis) | TD-DFT | Data not available |

| HOMO-LUMO Gap | DFT | Data not available |

This table shows the kind of information that can be obtained from theoretical spectroscopic studies. Specific values would be the result of dedicated quantum chemical calculations.

Research into 4 Bromo 2 3 Methoxyphenyl Thiazole As a Chemical Scaffold and Its Structure Activity Relationships

Thiazole (B1198619) as a Privileged Chemical Scaffold in Drug Discovery

The thiazole nucleus is a versatile building block in the design of therapeutic agents, owing to its ability to engage in various biological interactions. mdpi.comresearchgate.net Its widespread presence in numerous clinically approved drugs underscores its importance in drug discovery and development. nih.govnih.govnih.gov

Evolution of Thiazole-Based Scaffolds in Medicinal Chemistry

The journey of thiazole in medicinal chemistry is marked by a continuous evolution, from its initial discovery in natural products to its current status as a key component of synthetic drugs. Thiazole and its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comglobalresearchonline.net This broad spectrum of activity has fueled extensive research into the synthesis and modification of thiazole-based scaffolds to develop novel therapeutic agents. researchgate.netglobalresearchonline.net The development of numerous FDA-approved drugs containing the thiazole moiety, such as the antiretroviral drug Ritonavir and the anticancer agent Dasatinib, highlights the successful translation of thiazole-based research from the laboratory to the clinic. nih.govnih.gov

The structural versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. globalresearchonline.net This adaptability has been a driving force in the evolution of thiazole scaffolds, allowing medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic profiles. The ability to modify the thiazole core has led to the generation of vast chemical libraries, facilitating the exploration of new biological targets and the development of next-generation therapeutics. nih.gov

Strategic Design of Novel Thiazole Derivatives for Target Engagement

The design of novel thiazole derivatives is a strategic process aimed at optimizing their interaction with specific biological targets. This involves a deep understanding of the target's three-dimensional structure and the key interactions that govern molecular recognition. By strategically placing different functional groups on the thiazole ring, chemists can enhance binding affinity, modulate selectivity, and improve drug-like properties. globalresearchonline.net

A common strategy involves the synthesis of 2,4-disubstituted thiazole derivatives, as this substitution pattern is prevalent in many biologically active compounds. nih.gov The substituents at these positions can be tailored to interact with specific pockets or residues within the active site of a target protein. For instance, the introduction of aromatic or heterocyclic rings can lead to beneficial π-stacking interactions, while hydrogen bond donors and acceptors can form crucial hydrogen bonds with the target. globalresearchonline.net The design process often employs computational tools, such as molecular docking, to predict the binding modes of designed molecules and guide the selection of the most promising candidates for synthesis and biological evaluation. globalresearchonline.net

Comparative Scaffold Analysis: Thiazole vs. Other Heterocycles

The privileged status of the thiazole scaffold is best understood through a comparative analysis with other five-membered heterocycles commonly used in drug design, such as oxazole (B20620) and thiophene. While these heterocycles share some structural similarities, their distinct electronic properties and conformational flexibility lead to different biological activities and applications.

Thiazole vs. Oxazole: Thiazoles and oxazoles are often considered bioisosteres, meaning they have similar steric and electronic properties and can often be interchanged in a drug molecule without significantly altering its biological activity. nih.gov However, there are subtle but important differences. Thiazoles are generally more stable and less prone to metabolic degradation than oxazoles. nih.gov The sulfur atom in the thiazole ring is a better hydrogen bond acceptor than the oxygen atom in the oxazole ring, which can lead to stronger interactions with certain biological targets. globalresearchonline.net

Structure-Activity Relationship (SAR) Investigations of Substituted Thiazoles

The biological activity of a thiazole derivative is intricately linked to the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups on the thiazole ring influence its interaction with a biological target. This knowledge is instrumental in the rational design of more potent and selective drug candidates.

Role of the Bromine Atom at C-4 in Structure-Interaction Profiles

The introduction of a bromine atom at the C-4 position of the thiazole ring can significantly impact the molecule's biological activity. The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the thiazole ring and its ability to participate in various interactions. nih.gov

| Compound Series | Observed Effect of Bromine Substitution | Potential Interaction | Reference |

|---|---|---|---|

| Antimicrobial Thiazoles | Essential for activity | Electron-withdrawing effect, Halogen bonding | nih.gov |

| Antifungal/Antituberculosis Thiazoles | Increased activity | Enhanced binding affinity | nih.gov |

Significance of the 3-Methoxyphenyl (B12655295) Moiety at C-2 in Ligand Binding

The position of the methoxy (B1213986) group on the phenyl ring is crucial. A meta-substitution (3-position) can orient the methoxy group in a specific region of the binding pocket, potentially forming key interactions that would not be possible with ortho or para substitution. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the target protein. Furthermore, the methyl group of the methoxy moiety can engage in hydrophobic interactions within a nonpolar sub-pocket of the binding site. nih.gov The presence of a methoxy group on a phenyl ring attached to a thiazole has been shown to be important for the cytotoxic activity of certain anticancer compounds. nih.gov In some instances, the methoxy phenyl group has been identified as a key contributor to the highest activity observed in a series of compounds. nih.gov

| Compound Series | Observed Effect of 3-Methoxyphenyl Substitution | Potential Interaction | Reference |

|---|---|---|---|

| Anticancer Thiazoles | Important for cytotoxic activity | Hydrogen bonding (methoxy oxygen), Hydrophobic interactions (methyl group) | nih.gov |

| Various Bioactive Thiazoles | Contributes to highest activity | Specific orientation in binding pocket | nih.gov |

Positional Effects of Substituents on Molecular Recognition

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on both the thiazole and the phenyl rings. The placement of different functional groups can significantly influence how the molecule interacts with its biological target, affecting its binding affinity and efficacy.

For instance, in a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the presence of a nitro group at the meta position of the phenyl ring was identified as a key feature for selective inhibition of human monoamine oxidase-B (hMAO-B). nih.gov This highlights the critical role of the substituent's position on the phenyl ring in directing the molecule's interaction with the enzyme's active site. nih.gov

Similarly, studies on adenosine (B11128) A3 receptor antagonists revealed that a methoxy group at the 4-position of the phenyl ring, combined with N-acetyl or propionyl groups on the aminothiazole template, led to a significant increase in binding affinity and selectivity. nih.gov This suggests that the interplay between substituents on both the phenyl and thiazole moieties is crucial for achieving high-affinity binding to the target receptor. Further modifications, such as introducing different linking patterns between the thiazole and other heterocyclic rings, have also been explored to optimize antimicrobial activity. nih.gov

The following table summarizes the positional effects of various substituents on the biological activity of thiazole derivatives:

| Compound Series | Substituent and Position | Biological Target | Effect on Activity |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | meta-nitro on phenyl ring | hMAO-B | Key for selective inhibition nih.gov |

| 4-(4-Methoxyphenyl)-2-aminothiazoles | 4-methoxy on phenyl ring; N-acyl on aminothiazole | Adenosine A3 Receptor | Increased affinity and selectivity nih.gov |

| Thiazole-pyrazoline hybrids | Varied linking positions | Antimicrobial targets | Modulated antimicrobial activity nih.gov |

Computational SAR Modeling and Predictive Analytics

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable tools in modern drug discovery. nih.gov These approaches allow for the prediction of biological activity and the elucidation of the molecular basis of ligand-receptor interactions, thereby guiding the synthesis of more potent and selective compounds. rsc.orgnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized molecules, saving time and resources in the drug development process. nih.gov For thiazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a protein. rsc.org This information is crucial for understanding the key interactions that govern binding affinity and selectivity. For example, docking studies of thiazole-based inhibitors with enzymes like human lactate (B86563) dehydrogenase A (hLDHA) have revealed the importance of specific amino acid residues in the binding pocket for strong interactions. acs.org Similarly, docking has been used to rationalize the selective inhibition of hMAO-B by 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. nih.gov

Computational studies have also been used to predict the electronic properties of thiazole derivatives, such as their HOMO-LUMO energy gaps, which can be correlated with their biological activity. nih.gov These predictive models, combined with experimental data, provide a powerful platform for the rational design of new therapeutic agents based on the 4-Bromo-2-(3-methoxyphenyl)thiazole scaffold.

Here is a table showcasing the application of computational modeling in the study of thiazole derivatives:

| Computational Method | Thiazole Derivative Series | Biological Target | Key Findings |

| QSAR | Various thiazole-based compounds | Cancer cells, Microbes | Predicted biological activity and guided synthesis of new analogs nih.govresearchgate.net |

| Molecular Docking | Thiazole-based hLDHA inhibitors | hLDHA | Identified key binding interactions with active site residues acs.org |

| Molecular Docking | 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | hMAO-B | Explained the molecular basis for selective inhibition nih.gov |

| DFT Calculations | Various thiazole derivatives | - | Predicted electronic properties correlated with biological activity nih.gov |

Mechanistic Exploration of Molecular Interactions

Understanding the precise mechanisms by which thiazole derivatives interact with their biological targets at a molecular level is paramount for the development of effective and specific therapeutic agents. This involves elucidating how these compounds bind to enzymes and receptors, the nature of the forces driving these interactions, and how these interactions translate into a biological response.

Enzyme Binding and Inhibition Mechanisms of Thiazole Derivatives

Thiazole-containing compounds have been shown to inhibit a variety of enzymes through different mechanisms. For instance, some thiazole derivatives act as competitive inhibitors, binding to the active site of an enzyme and preventing the natural substrate from binding. wikipedia.org An example of this is the inhibition of thiamine-dependent enzymes by oxythiamine (B85929) pyrophosphate, a thiamine (B1217682) antagonist. wikipedia.org

In the case of human monoamine oxidase B (hMAO-B), 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective and reversible inhibitors. nih.gov Molecular modeling studies have provided insights into the specific interactions within the enzyme's active site that are responsible for this inhibition. nih.gov Similarly, thiazole derivatives have been investigated as inhibitors of other enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. nih.govnih.gov

The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki). For example, certain 2-amino-4-arylthiazole derivatives have shown potent inhibition of carbonic anhydrase and cholinesterases with Ki values in the micromolar to nanomolar range. nih.gov

The following table presents examples of thiazole derivatives and their enzyme inhibitory activities:

| Thiazole Derivative | Target Enzyme | Inhibition Constant (Ki) / IC₅₀ | Mechanism of Inhibition |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | Ki = 0.124 µM (hCA II), 0.129 µM (AChE), 0.083 µM (BChE) nih.gov | Competitive Inhibition nih.gov |

| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | hMAO-B | Potent and selective inhibitors nih.gov | Reversible Inhibition nih.gov |

| Thiazole-based derivatives | Acetylcholinesterase (AChE) | IC₅₀ values in the nanomolar range for potent compounds acs.org | Not specified |

| Thiazole-4-carboxylic acid amides | Tubulin | Inhibition of tubulin polymerization nih.gov | Not specified |

Receptor-Ligand Binding Modes and Allosteric Modulation

Thiazole derivatives can also exert their biological effects by interacting with various receptors. The binding of a ligand to a receptor can either mimic the effect of the natural agonist (an agonist) or block its effect (an antagonist). For example, certain thiazole derivatives have been developed as antagonists for adenosine A3 receptors, which are implicated in conditions like glaucoma and asthma. nih.gov

In addition to binding to the primary (orthosteric) binding site, some molecules can bind to a secondary (allosteric) site on the receptor. This allosteric binding can modulate the receptor's response to the primary ligand, either enhancing (positive allosteric modulation) or diminishing (negative allosteric modulation) its effect. acs.org Thiazole-based compounds have been identified as allosteric modulators of adenosine receptors and AMPA receptors. acs.orgnih.gov For instance, certain 2,3,5-substituted nih.govnih.govresearchgate.netthiadiazoles, which are structurally related to thiazoles, act as allosteric inhibitors of agonist binding to A1 adenosine receptors. acs.org

The binding mode of these ligands within the receptor's binding pocket can be elucidated through techniques like molecular modeling and X-ray crystallography. These studies have revealed the importance of specific amino acid residues in forming hydrogen bonds and hydrophobic interactions with the thiazole scaffold and its substituents, which are crucial for high-affinity binding. nih.gov

This table summarizes the receptor-ligand interactions of thiazole derivatives:

| Thiazole Derivative | Target Receptor | Binding Mode | Functional Effect |

| 4-(4-Methoxyphenyl)-2-aminothiazole derivatives | Adenosine A3 Receptor | Antagonist nih.gov | Blocks receptor activation nih.gov |

| 2,3,5-Substituted nih.govnih.govresearchgate.netthiadiazoles | A1 Adenosine Receptor | Allosteric Modulator acs.org | Inhibits agonist binding acs.org |

| Thiazole carboxamide derivatives | GluA2 AMPA Receptors | Negative Allosteric Modulator nih.gov | Reduces receptor current amplitude nih.gov |

| Thiazole-(5-aryl)oxadiazole hybrids | Alkaline Phosphatase | Allosteric Site Binding nih.gov | Inhibition of enzyme activity nih.gov |

Principles of Structure-Based Design for Thiazole Scaffolds

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. acs.org This process typically involves an iterative cycle of designing, synthesizing, and testing new compounds based on the insights gained from the co-crystal structure of the ligand-target complex or from molecular modeling studies.

For thiazole scaffolds, SBDD has been instrumental in the development of potent inhibitors for various targets. By understanding the key interactions between the thiazole core and the surrounding amino acid residues in the binding pocket, medicinal chemists can make rational modifications to the scaffold to improve its binding affinity. acs.org For example, the design of thiazole-based inhibitors of human lactate dehydrogenase A (hLDHA) was guided by the pharmacophoric requirements of the enzyme's active site, leading to the synthesis of compounds with enhanced inhibitory activity. acs.org

The general principles of SBDD for thiazole scaffolds include:

Identifying and targeting key interactions: This involves identifying the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity of the ligand. Modifications can then be made to the thiazole scaffold to enhance these interactions.

Optimizing the fit within the binding pocket: The size and shape of the thiazole derivative can be modified to achieve a better complementary fit within the binding pocket of the target, thereby increasing its affinity.

Introducing new functionalities: Functional groups can be added to the thiazole scaffold to form new interactions with the target protein or to improve the compound's pharmacokinetic properties.

Exploiting structural water molecules: Water molecules in the binding site can be displaced by the ligand or can mediate interactions between the ligand and the protein. Understanding the role of these water molecules is crucial for effective SBDD.

By applying these principles, researchers can rationally design novel thiazole-based compounds with improved therapeutic potential for a wide range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-(3-methoxyphenyl)thiazole, and how can purity be optimized?

The compound is typically synthesized via cyclization reactions involving thiourea derivatives or halogenated precursors. For example, a reflux method with substituted benzaldehydes in ethanol/acetic acid under reduced pressure yields thiazole derivatives (65–75% yields). Purification via column chromatography (silica gel, pentane/ethyl acetate) or recrystallization (water-ethanol) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy and bromo groups) through chemical shifts (δ = 2.18 ppm for methyl, δ = 6.90–6.99 ppm for aromatic protons) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 342–344 [M+] for brominated thiazoles) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at 645–680 cm⁻¹, C-O-C stretch at 1266 cm⁻¹) .

Q. How is crystallographic data used to resolve the compound’s 3D structure?

Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., O–H···N hydrogen bonds) and dihedral angles between aromatic/thiazole rings (e.g., 23.46° deviation due to steric hindrance). Refinement via SHELXL software ensures accuracy .

Advanced Research Questions

Q. What computational methods predict electronic properties (e.g., HOMO-LUMO gaps) and guide material design?

Density functional theory (DFT) with B3LYP/6-311+G(d,p) calculates frontier molecular orbitals. For instance, thiazole-based polymers exhibit deep HOMO levels (-5.4 eV), enhancing open-circuit voltage (Voc) in organic solar cells. Hybrid functionals (e.g., B3LYP) improve thermochemical accuracy (average deviation: 2.4 kcal/mol) .

Q. How do structural modifications (e.g., substituent variation) impact antimicrobial activity?

Substituting the 3-methoxyphenyl group with halogenated or alkyl groups alters bioactivity. For example, 4-methylthiazole derivatives show MIC values <10 µg/mL against Candida spp. due to enhanced membrane permeability. Structure-activity relationships (SAR) are validated via docking studies (e.g., binding to fungal CYP51) .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., UV-Vis spectra)?

Calibrate DFT-derived excitation energies with experimental UV-Vis peaks (e.g., λ_max = 277–285 nm) by adjusting solvent models (PCM for methanol) or including dispersion corrections. For 4-bromo-thiazoles, TD-DFT underestimates π→π* transitions by ~20 nm, requiring multi-reference methods (CASSCF) for accuracy .

Q. How does crystal packing influence reactivity in solid-state synthesis?

Weak intermolecular interactions (C–H···O, π–π stacking) stabilize crystal lattices, reducing reactivity. For example, steric hindrance from the 5-methyl group in thiazole derivatives prevents coplanarity, lowering susceptibility to electrophilic substitution .

Methodological Insights

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 20 min vs. 18 hours) while maintaining yield (>95%) .

- Data Validation : Cross-validate NMR shifts with computed (GIAO) values and elemental analysis (e.g., C 56.04% vs. calc. 55.97%) to confirm purity .

- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to quantify non-covalent interactions (e.g., Br···O contacts at 3.13 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.